2-Chlorophenyl methyl sulfate 2-Chlorophenyl methyl sulfate
Brand Name: Vulcanchem
CAS No.: 89610-80-0
VCID: VC19259965
InChI: InChI=1S/C7H7ClO4S/c1-11-13(9,10)12-7-5-3-2-4-6(7)8/h2-5H,1H3
SMILES:
Molecular Formula: C7H7ClO4S
Molecular Weight: 222.65 g/mol

2-Chlorophenyl methyl sulfate

CAS No.: 89610-80-0

Cat. No.: VC19259965

Molecular Formula: C7H7ClO4S

Molecular Weight: 222.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chlorophenyl methyl sulfate - 89610-80-0

Specification

CAS No. 89610-80-0
Molecular Formula C7H7ClO4S
Molecular Weight 222.65 g/mol
IUPAC Name (2-chlorophenyl) methyl sulfate
Standard InChI InChI=1S/C7H7ClO4S/c1-11-13(9,10)12-7-5-3-2-4-6(7)8/h2-5H,1H3
Standard InChI Key HLIHDHNJCPNYRL-UHFFFAOYSA-N
Canonical SMILES COS(=O)(=O)OC1=CC=CC=C1Cl

Introduction

Structural Characteristics and Nomenclature

The proposed structure of 2-chlorophenyl methyl sulfate consists of a 2-chlorophenyl group linked to a methyl sulfate moiety (-OSO3CH3). This configuration differs fundamentally from the well-documented 2-chlorophenyl methyl sulfone (CAS 17482-05-2), which contains a sulfonyl group (-SO2-) rather than a sulfate ester .

Comparative Analysis with Sulfone Analogues

The sulfone derivative demonstrates:

  • Molecular weight: 204.668 g/mol (C8H9ClO2S)

  • Stability in oxidative conditions

  • Applications in pharmaceutical intermediates

In contrast, theoretical calculations for 2-chlorophenyl methyl sulfate predict:

  • Molecular formula: C7H7ClO4S

  • Molecular weight: 222.64 g/mol

  • Potential hydrolysis susceptibility due to sulfate ester linkage

Synthetic Challenges and Methodological Considerations

General Sulfation Strategies

  • Alcohol sulfation: Reaction of 2-chlorophenol with sulfur trioxide-dimethylamine complex

    2-ClC6H4OH+(CH3)2NSO32-ClC6H4OSO3HN(CH3)2+\text{2-ClC}_6\text{H}_4\text{OH} + (\text{CH}_3)_2\text{NSO}_3 \rightarrow \text{2-ClC}_6\text{H}_4\text{OSO}_3^- \text{HN}(\text{CH}_3)_2^+
  • Methylation subsequent to sulfation:

    2-ClC6H4OSO3H+CH3Ibase2-ClC6H4OSO3CH3\text{2-ClC}_6\text{H}_4\text{OSO}_3\text{H} + \text{CH}_3\text{I} \xrightarrow{\text{base}} \text{2-ClC}_6\text{H}_4\text{OSO}_3\text{CH}_3

Experimental data from related systems show sulfate esters typically exhibit:

  • Hydrolysis half-lives <24 hours at physiological pH

  • Increased water solubility compared to parent phenols

Biological and Environmental Implications

While no direct studies exist for 2-chlorophenyl methyl sulfate, structural analogs provide insight:

Metabolic Pathways of Chlorinated Aromatics

CompoundMetabolic FateBiological Half-Life
2-Chlorophenyl sulfoneHepatic oxidation → sulfonic acid48-72 hours
Methyl parathionHydrolysis → dimethyl phosphate6-12 hours

Theoretical models predict 2-chlorophenyl methyl sulfate would undergo rapid enzymatic hydrolysis via sulfatases, releasing 2-chlorophenol and methyl sulfate.

Research Gaps and Future Directions

Critical unanswered questions include:

  • Synthetic feasibility under mild conditions

  • Stability profile in organic solvents

  • Receptor binding affinity predictions

Ongoing studies should prioritize:

  • Computational modeling of sulfate ester stability

  • Development of analytical standards for detection

  • Ecotoxicity screening using quantitative structure-activity relationships (QSAR)

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